5-Methyl-3-phenylisoxazole-4-carboxylic acid (CAS 1136-45-4) is a highly stable, rigid heterocyclic building block defined by an isoxazole core substituted with a methyl group at C5 and a phenyl group at C3 . In industrial procurement, it is recognized globally as the critical side-chain precursor for the semisynthesis of the penicillinase-resistant β-lactam antibiotic, Oxacillin[1]. Supplied as a white to off-white crystalline solid with a melting point of 189–196 °C and typical commercial purities exceeding 98.5%, it offers high shelf stability compared to its activated acid chloride counterpart . Beyond antibiotic manufacturing, its rigid geometry—featuring a ~56.6° dihedral angle between the phenyl and isoxazole rings—makes it a highly valued scaffold in medicinal chemistry for synthesizing targeted carboxamides and protein-protein interaction modulators [1].
In the procurement of precursors for semisynthetic penicillins, generic substitution within the isoxazole class is impossible due to strict regulatory and pharmacokinetic requirements. Substituting 5-methyl-3-phenylisoxazole-4-carboxylic acid with its closest analogs, such as the 3-(2-chlorophenyl) or 3-(2,6-dichlorophenyl) derivatives, fundamentally alters the identity of the final active pharmaceutical ingredient (API), yielding Cloxacillin or Dicloxacillin instead of Oxacillin . These distinct APIs possess different molecular weights, protein binding affinities, and oral bioavailabilities, meaning any precursor cross-contamination results in immediate batch failure and non-compliance with USP/EP monographs. Furthermore, attempting to substitute the stable carboxylic acid with the pre-activated acid chloride for long-term storage fails due to the latter's extreme moisture sensitivity and rapid hydrolysis during standard shipping .
The synthesis of specific isoxazolyl penicillins requires exact matching of the phenyl ring substitution. 5-Methyl-3-phenylisoxazole-4-carboxylic acid lacks halogenation and is the exclusive precursor for Oxacillin (MW 401.4 g/mol) . Utilizing the closely related 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid introduces an ortho-chloro group, shifting the final API to Cloxacillin (MW 435.9 g/mol) . This single substitution dictates the entire regulatory filing and clinical pharmacokinetic profile of the resulting drug.
| Evidence Dimension | Phenyl ring substitution and target API identity |
| Target Compound Data | Unsubstituted phenyl ring (Yields Oxacillin, MW 401.4 g/mol) |
| Comparator Or Baseline | 3-(2-chlorophenyl)- analog (Yields Cloxacillin, MW 435.9 g/mol) |
| Quantified Difference | 100% divergence in final API identity and regulatory classification based on a single ortho-chloro substitution. |
| Conditions | Standard semisynthetic β-lactam manufacturing. |
Procurement must strictly segregate this specific precursor from its chlorinated analogs to avoid catastrophic API cross-contamination and regulatory failure.
While the acylation of 6-APA requires an activated acid chloride, procuring 5-Methyl-3-phenylisoxazole-4-carboxylic acid is the industry standard due to its higher ambient stability. The carboxylic acid is a stable solid (melting point 189–196 °C) that tolerates ambient humidity . In contrast, its activated form, 5-methyl-3-phenylisoxazole-4-carbonyl chloride, is highly corrosive and hydrolyzes rapidly upon exposure to atmospheric moisture, requiring rigorous anhydrous cold-chain storage .
| Evidence Dimension | Moisture sensitivity and shelf-life |
| Target Compound Data | Carboxylic acid (Stable at room temperature and ambient humidity) |
| Comparator Or Baseline | Acid chloride (Moisture-sensitive, corrosive, rapid hydrolysis) |
| Quantified Difference | The carboxylic acid allows for standard ambient shipping and multi-year shelf life, whereas the acid chloride requires specialized dry packaging and immediate use. |
| Conditions | Standard warehouse storage and global shipping. |
Procuring the stable carboxylic acid and generating the acid chloride in situ significantly reduces shipping costs and minimizes material degradation risks.
In commercial Oxacillin production, the direct amidation of 5-Methyl-3-phenylisoxazole-4-carboxylic acid with 6-aminopenicillanic acid (6-APA) is inefficient without prior activation. When the carboxylic acid is first converted to the acid chloride (e.g., using PCl5 or SOCl2 in toluene) and then coupled with 6-APA at a tightly controlled pH of 7.0–9.0, the reaction achieves a yield of approximately 87.6% [1]. Attempting direct coupling of the unactivated acid without specialized peptide reagents yields negligible amounts of the target API [1].
| Evidence Dimension | 6-APA coupling yield |
| Target Compound Data | Activated via acid chloride (>87% yield of Oxacillin) |
| Comparator Or Baseline | Unactivated carboxylic acid (<5% direct yield without coupling agents) |
| Quantified Difference | >80% absolute increase in API yield when the manufacturing workflow includes a dedicated activation step. |
| Conditions | Biphasic aqueous-organic coupling at pH 7.0–9.0. |
Process engineers must design the manufacturing route to include an in-situ chlorination step, as procuring the bare acid requires activation to achieve commercial yields.
Beyond its role in antibiotics, 5-Methyl-3-phenylisoxazole-4-carboxylic acid serves as a highly rigid scaffold for synthesizing novel isoxazole carboxamides. When converted to its acid halide and condensed with aromatic amines, it consistently yields target derivatives that exhibit strong binding energies (-7.5 to -9.7 kcal/mol) against COX-1 and COX-2 receptors [1]. This rigid isoxazole core provides a more predictable geometry—enforcing a specific dihedral angle—compared to flexible aliphatic carboxylic acid baselines [1].
| Evidence Dimension | Receptor binding energy of synthesized derivatives |
| Target Compound Data | Isoxazole carboxamide derivatives (-7.5 to -9.7 kcal/mol binding energy) |
| Comparator Or Baseline | Flexible aliphatic amides (Lower target specificity and predictable rigidity) |
| Quantified Difference | The rigid 5-methyl-3-phenylisoxazole core enforces a specific ~56.6° dihedral angle, optimizing pocket fit for COX receptors compared to flexible chains. |
| Conditions | Molecular docking and in vivo writhing assays. |
Medicinal chemists should select this building block to impart structural rigidity and enhance the target affinity of novel anti-inflammatory libraries.
This compound is the indispensable, exact side-chain precursor for the industrial semisynthesis of Oxacillin. Procurement of this specific carboxylic acid, followed by in-situ activation to the acid chloride and coupling with 6-APA, is the standard regulatory-approved pathway for producing this penicillinase-resistant antibiotic [1].
In analytical and quality control laboratories, 5-Methyl-3-phenylisoxazole-4-carboxylic acid is utilized as a primary reference standard (Oxacillin Related Compound C) to quantify API degradation, monitor synthesis impurities, and ensure strict compliance with pharmacopeial monographs .
In medicinal chemistry, the compound is utilized as a rigid core scaffold to synthesize isoxazole carboxamide derivatives. Its predictable geometry makes it an ideal starting material for developing non-opioid analgesics targeting COX-1, COX-2, and human capsaicin receptors [2].
The stable carboxylic acid group allows for efficient coupling with various amines using standard peptide coupling reagents (e.g., HBTU, HATU). This makes it a preferred building block for synthesizing and optimizing GATA4-NKX2-5 protein-protein interaction modulators in cardiovascular drug discovery [3].
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